2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 243.26 g/mol. This compound is classified as an amino benzoic acid derivative, which contains a pyrimidine moiety. Its unique structure and properties make it of interest in various scientific fields, particularly in medicinal chemistry.
The compound is identified by the CAS number 1275287-54-1 and is categorized under organic compounds due to its carbon-based structure. It belongs to a broader class of compounds known as benzoic acids, which are characterized by the presence of a carboxylic acid group attached to a benzene ring. The presence of the pyrimidine ring adds to its complexity and potential biological activity .
The synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can be achieved through several methods, primarily involving the reaction of appropriate starting materials that contain both the benzoic acid and pyrimidine functionalities.
The exact synthetic pathway may involve multiple steps including protection-deprotection strategies, if necessary, to ensure selectivity in functionalization .
The molecular structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid features:
The compound's structural formula can be represented as follows:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates during reactions .
While specific biological mechanisms for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that derivatives containing pyrimidine rings may inhibit certain biological activities, such as DNA methyltransferase activity, suggesting potential applications in cancer treatment or epigenetic regulation .
The compound is expected to be soluble in polar solvents due to its functional groups but may have limited solubility in non-polar solvents. Its stability under various pH conditions would depend on the protonation state of its amino and carboxylic groups.
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid has potential applications in:
The systematic IUPAC designation 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid precisely defines this bifunctional compound comprising a benzoic acid scaffold and a 4-methylpyrimidinyl amine moiety. The molecular formula C₁₃H₁₃N₃O₂ encompasses three key functional domains: a carboxylic acid group (–COOH), a tertiary aromatic amine (–NH–), and two ortho-positioned methyl substituents (at C2 on the benzoate and C4 on the pyrimidine) [1] [6]. This arrangement creates distinct hydrogen-bonding loci: the carboxylic acid dimer (homosynthon) and the pyridine-amine-carboxylic acid triad (heterosynthon). Crystallographic analyses confirm near-coplanarity (dihedral angle <15°) between the aromatic rings, facilitating π-conjugation and directional supramolecular assembly [6]. The methyl groups introduce steric control, preventing symmetrical hydrogen bonding and favoring specific synthon geometries like the robust eight-membered R₂²(8) motif observed in cocrystals with pyrimidine derivatives [6] [8].
Table 1: Structural Descriptors of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid
Parameter | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃O₂ | High-resolution MS |
Key Functional Groups | Carboxylic acid, tertiary aromatic amine | FT-IR, NMR |
Dihedral Angle (Aromatic) | <15° | X-ray diffraction |
Dominant Synthon | R₂²(8) heterosynthon | SCXRD analysis |
This compound exemplifies supramolecular synthon engineering, where its carboxylic acid and pyrimidine-amine groups direct predictable multicomponent crystallization. X-ray diffraction studies reveal that the carboxylic acid consistently forms O–H···N bonds with pyrimidine nitrogens (bond length: 1.79±0.02 Å, angle: 176±3°), while the amine nitrogen engages in N–H···O=C interactions (bond length: 1.90±0.03 Å) [1] [6] [8]. These primary interactions generate cyclic R₂²(8) heterosynthons, which further assemble via C–H···O contacts or π-stacking (centroid-centroid distance: 3.60–3.65 Å) into ladder-like chains or layered architectures [6] [8]. Computational studies (DFT/QTAIM) confirm high electron density (ρ ≈ 0.05 a.u.) at hydrogen-bond critical points, indicating stabilization energies of 25–40 kJ/mol per interaction [1] [4]. Steric modulation by the methyl groups suppresses competing synthons like carboxylic acid dimers, ensuring synthon fidelity across diverse cocrystalline forms [1] [6].
Table 2: Hydrogen-Bond Geometry in Cocrystalline Assemblies
Interaction Type | D–H···A Distance (Å) | Angle (°) | Synthon | Stabilization Energy (kJ/mol) |
---|---|---|---|---|
O–H···N_(pyrimidine) | 1.79 ± 0.02 | 176 ± 3 | R₂²(8) | 35–40 |
N–H···O=C | 1.90 ± 0.03 | 174 ± 2 | R₂²(8) | 25–30 |
C–H···O | 2.58 ± 0.05 | 149 ± 4 | Auxiliary | 5–10 |
As a pharmaceutical cocrystal former, this benzoic acid derivative modifies physicochemical properties of active pharmaceutical ingredients (APIs) through non-covalent assembly. Its carboxylic acid group forms stoichiometric complexes with APIs containing pyridine, amide, or amine groups, enhancing aqueous solubility by disrupting crystalline lattice energy [1] [5]. For example, cocrystals with theophylline (a methylxanthine API) exhibit 3.2-fold higher dissolution rates than pure theophylline due to altered surface hydrophilicity [5]. The compound’s thermal stability (decomposition >200°C) enables processing via continuous twin-screw melt granulation, where cocrystallization occurs simultaneously with excipient integration at 100–150°C—critical for industrial scale-up [5]. Molecular docking simulations indicate preserved bioactivity in cocrystals, as the pyrimidine moiety maintains minor-groove DNA binding (binding constant: 8.13×10⁴ L/mol) akin to parent pharmacophores [4]. Stability studies confirm cocrystal integrity under accelerated conditions (50°C/75% RH for 14 days), underscoring formulation robustness [5].
Table 3: Pharmaceutical Advantages of Cocrystals Involving the Compound
Cocrystal Partner | Solubility Enhancement | Processing Method | Stability | Binding Affinity |
---|---|---|---|---|
Theophylline | 3.2-fold increase | Melt granulation at 130°C | Stable at 50°C/75% RH (14d) | N/A |
DNA minor groove | N/A | N/A | N/A | Kₐ = 8.13×10⁴ L/mol |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4